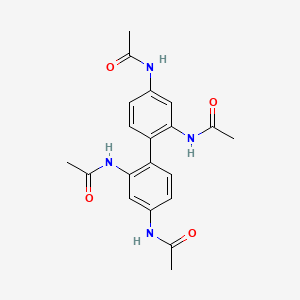
2,2',4,4'-Tetrakis-(acetylamino)-biphenyl
描述
2,2’,4,4’-Tetrakis-(acetylamino)-biphenyl is an organic compound characterized by the presence of four acetylamino groups attached to a biphenyl core
属性
IUPAC Name |
N-[3-acetamido-4-(2,4-diacetamidophenyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-11(25)21-15-5-7-17(19(9-15)23-13(3)27)18-8-6-16(22-12(2)26)10-20(18)24-14(4)28/h5-10H,1-4H3,(H,21,25)(H,22,26)(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIMKRAXINQWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C2=C(C=C(C=C2)NC(=O)C)NC(=O)C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’-Tetrakis-(acetylamino)-biphenyl typically involves the acetylation of 2,2’,4,4’-tetraaminobiphenyl. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the acetylation process.
Industrial Production Methods: On an industrial scale, the production of 2,2’,4,4’-Tetrakis-(acetylamino)-biphenyl follows a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.
化学反应分析
Types of Reactions: 2,2’,4,4’-Tetrakis-(acetylamino)-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the acetylamino groups to amino groups.
Substitution: The acetylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Tetraaminobiphenyl and its derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
2,2’,4,4’-Tetrakis-(acetylamino)-biphenyl finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
作用机制
The mechanism of action of 2,2’,4,4’-Tetrakis-(acetylamino)-biphenyl involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylamino groups play a crucial role in binding to these targets, leading to modulation of their activity. The pathways involved include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.
相似化合物的比较
2,2’,4,4’-Tetraaminobiphenyl: The precursor to 2,2’,4,4’-Tetrakis-(acetylamino)-biphenyl, differing by the presence of amino groups instead of acetylamino groups.
2,2’,4,4’-Tetrakis-(trifluoromethyl)-biphenyl: A compound with trifluoromethyl groups instead of acetylamino groups, exhibiting different chemical properties and reactivity.
Uniqueness: 2,2’,4,4’-Tetrakis-(acetylamino)-biphenyl is unique due to its specific acetylamino functionalization, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


